
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is a chemical compound with the molecular formula C9H13FO5. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methyl group attached to a hexanoic anhydride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into primary alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the fluorine atom.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl and methyl groups also contribute to its unique chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic anhydride: A simpler anhydride without the fluorine, hydroxyl, and methyl groups.
Fluoroacetic acid: Contains a fluorine atom but lacks the anhydride structure.
Methyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate: A related ester compound with similar functional groups.
Uniqueness
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the fluorine atom, in particular, enhances its potential for various applications in research and industry .
Propriétés
Numéro CAS |
685-75-6 |
|---|---|
Formule moléculaire |
C9H13FO5 |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
acetyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate |
InChI |
InChI=1S/C9H13FO5/c1-4(2)7(12)6(10)8(13)9(14)15-5(3)11/h4,6-7,12H,1-3H3 |
Clé InChI |
YJQAIOCELGPLSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(=O)C(=O)OC(=O)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



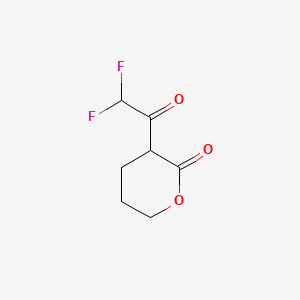
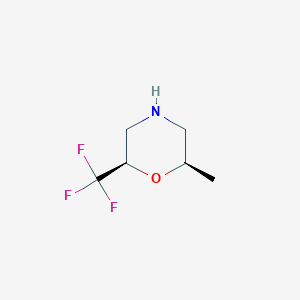
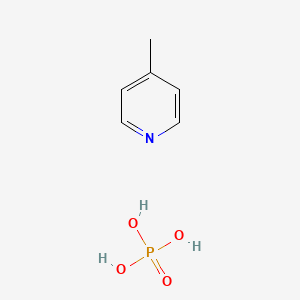
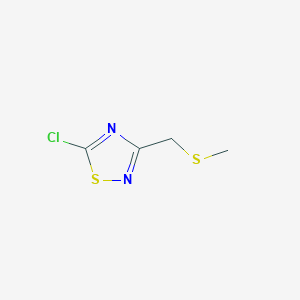
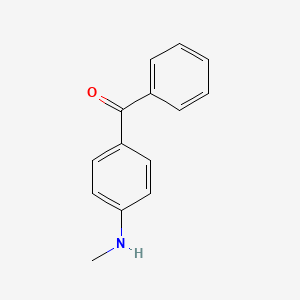

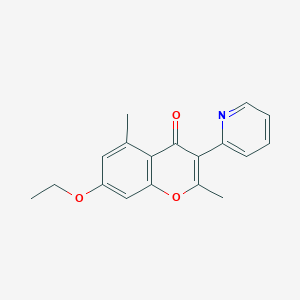
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
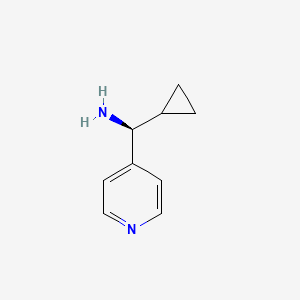
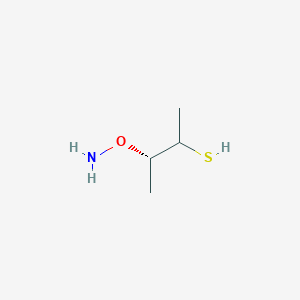

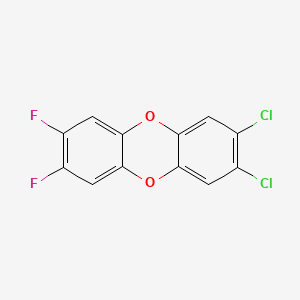
![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)
